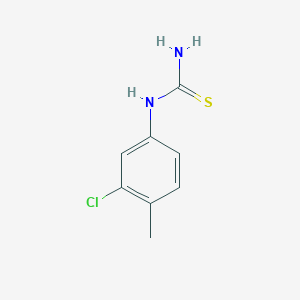

1-(3-Chloro-4-méthylphényl)thiourée

Vue d'ensemble

Description

“1-(3-Chloro-4-methylphenyl)thiourea” is an organosulfur compound with the molecular formula C8H9ClN2S . It has a molecular weight of 200.69 . This compound is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-4-methylphenyl)thiourea” consists of a thiourea group attached to a 3-chloro-4-methylphenyl group . Thiourea is a well-established privileged structure in medicinal and synthetic chemistry .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Chloro-4-methylphenyl)thiourea” are not available, thiourea and its derivatives are known to participate in a variety of reactions. They are used as intermediates in several organic synthetic reactions .

Physical and Chemical Properties Analysis

“1-(3-Chloro-4-methylphenyl)thiourea” is a solid compound . More detailed physical and chemical properties are not available in the current literature.

Applications De Recherche Scientifique

Inhibiteurs de l'uréase

La 1-(3-chloro-4-méthylphényl)thiourée et ses hybrides ont été étudiés comme de puissants inhibiteurs de l'uréase . L'uréase est une enzyme responsable de morbidités fatales dans le corps humain, telles que l'encroûtement des cathéters, l'encéphalopathie, les ulcères peptiques, le coma hépatique, la formation de calculs rénaux et bien d'autres . Les composés se sont avérés être de puissants inhibiteurs anti-uréase avec une activité inhibitrice IC 50 dans la plage de 0,0019 ± 0,0011 à 0,0532 ± 0,9951 μM .

Chimie pharmaceutique

En chimie pharmaceutique, le squelette de la thiourée joue un rôle vital . Le développement et la découverte de nouveaux inhibiteurs de l'uréase ont été rapportés, en se concentrant sur la synthèse d'un ensemble d'hybrides de 1-aroyl-3-[3-chloro-2-méthylphényl]thiourée avec des chaînes latérales aliphatiques et aromatiques .

Chimie de coordination

Les 1-(acyl/aroyl)-3-(substitués)thiourées ont fait l'objet de nombreuses études en chimie de coordination . Leurs multiples sites de liaison en font des ligands flexibles pour la complexation avec les métaux de transition .

Capteurs ioniques

Ces composés sont apparus comme des candidats intéressants dans divers domaines tels que les capteurs ioniques . Leurs propriétés conformationnelles et structurelles sont responsables de leur comportement en tant qu'ionophores pour les électrodes sélectives d'ions

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Use only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

1-(3-Chloro-4-methylphenyl)thiourea is a complex molecule with a broad spectrum of pharmacological properties

Mode of Action

It is known that thioureas, in general, have multiple binding sites, making them flexible ligands for complexation with transition metals . This suggests that 1-(3-Chloro-4-methylphenyl)thiourea may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that thioureas have demonstrated varied biological activities, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties . This suggests that 1-(3-Chloro-4-methylphenyl)thiourea may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

It is known that thioureas have demonstrated varied biological activities . This suggests that 1-(3-Chloro-4-methylphenyl)thiourea may have a broad spectrum of molecular and cellular effects.

Action Environment

It is known that the presence of both soft and hard donors within the same molecular framework facilitates thioureas to be applied as ion sensors and transition metal extractors . This suggests that environmental factors such as ion concentration and the presence of transition metals may influence the action of 1-(3-Chloro-4-methylphenyl)thiourea.

Analyse Biochimique

Biochemical Properties

1-(3-Chloro-4-methylphenyl)thiourea has been found to interact with various enzymes and proteins. For instance, it has been reported to have potent inhibitory activity against the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression .

Propriétés

IUPAC Name |

(3-chloro-4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUSOFAZMILXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374012 | |

| Record name | N-(3-Chloro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117174-84-2 | |

| Record name | N-(3-Chloro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117174-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)

![[S-(R*,S*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide](/img/structure/B50010.png)

![[R-(R*,R*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide](/img/structure/B50017.png)